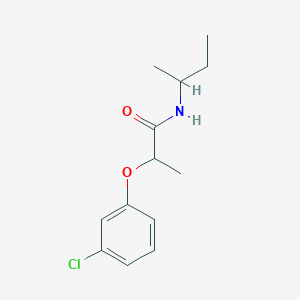
N-(sec-butyl)-2-(3-chlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-(3-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom and a 3-chlorophenoxy group attached to the propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-(3-chlorophenoxy)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenol with 2-bromopropanamide in the presence of a base, such as potassium carbonate, to form 2-(3-chlorophenoxy)propanamide. This intermediate is then reacted with butan-2-amine under appropriate conditions to yield the final product.
Reaction Scheme:
- 3-chlorophenol + 2-bromopropanamide → 2-(3-chlorophenoxy)propanamide
- 2-(3-chlorophenoxy)propanamide + butan-2-amine → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(sec-butyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom in the 3-chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of N-(butan-2-yl)-2-(3-aminophenoxy)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-(3-chlorophenoxy)propanamide has several scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can be employed in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-2-(3-chlorophenoxy)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenoxy group may enhance binding affinity to certain biological targets, while the butan-2-yl group may influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(butan-2-yl)-2-(4-chlorophenoxy)propanamide: Similar structure but with the chlorine atom in the para position.
N-(butan-2-yl)-2-(3-bromophenoxy)propanamide: Similar structure but with a bromine atom instead of chlorine.
N-(butan-2-yl)-2-(3-fluorophenoxy)propanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(sec-butyl)-2-(3-chlorophenoxy)propanamide is unique due to the specific positioning of the chlorine atom in the meta position, which can influence its chemical reactivity and biological activity. The combination of the butan-2-yl group and the 3-chlorophenoxy group provides a distinct set of properties that may not be present in other similar compounds.
Eigenschaften
Molekularformel |
C13H18ClNO2 |
|---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
N-butan-2-yl-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-4-9(2)15-13(16)10(3)17-12-7-5-6-11(14)8-12/h5-10H,4H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
FXXHYTZSORQDHF-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)OC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CCC(C)NC(=O)C(C)OC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















